molecular formula C26H17ClN7Na3O10S3 B12723330 Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate CAS No. 29779-17-7

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate

Cat. No.: B12723330
CAS No.: 29779-17-7
M. Wt: 788.1 g/mol
InChI Key: URISCLHIRMNPMI-UHFFFAOYSA-K
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Description

This compound is a highly sulfonated azo dye featuring a naphthalene backbone functionalized with triazinylamino, hydroxy, and arylazo groups. Its structure includes three sodium sulfonate groups, enhancing water solubility and making it suitable for textile or industrial dye applications . The chloro and sulphonatomethyl anilino substituents on the triazine ring contribute to its stability and chromatic properties.

Properties

CAS No.

29779-17-7

Molecular Formula

C26H17ClN7Na3O10S3

Molecular Weight

788.1 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H20ClN7O10S3.3Na/c27-24-29-25(31-26(30-24)34(14-45(36,37)38)17-6-2-1-3-7-17)28-16-10-11-18-15(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-8-4-5-9-20(19)46(39,40)41;;;/h1-13,35H,14H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3

InChI Key

URISCLHIRMNPMI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves multiple steps. Initially, the appropriate aromatic amines are diazotized and then coupled with naphthol derivatives. The resulting azo compound is then reacted with chlorotriazine derivatives under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization to obtain the dye in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate has several scientific research applications:

    Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: The compound is used in staining techniques to visualize biological tissues and cells.

    Industry: The dye is widely used in textile, paper, and leather industries for coloring purposes.

Mechanism of Action

The mechanism of action of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves its interaction with various molecular targets. The compound binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Stability vs. Degradation: The compound’s sulfonate groups enhance solubility but may reduce bioavailability for microbial degradation, increasing environmental persistence .
  • Industrial Relevance: Structural parallels to CAS 70528-89-1 () indicate utility in high-performance dyes, though fluorine substituents in the latter may offer superior lightfastness .

Biological Activity

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate, commonly referred to as Trisodium 7, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and therapeutic contexts.

Basic Information

PropertyValue
Molecular Formula C27H19ClN7Na3O10S3
Molecular Weight 802.098 g/mol
CAS Number 85455-58-9
Density Not Available
Melting Point Not Available
Boiling Point Not Available

Structure

The structure of Trisodium 7 features a complex arrangement of functional groups including sulfonate, triazine, and azo moieties which contribute to its unique biological activity.

Antimicrobial Properties

Trisodium 7 has demonstrated notable antimicrobial activity against various bacterial strains. In a study evaluating the effectiveness of several antimicrobial agents on foodborne pathogens, Trisodium 7 was shown to be effective in reducing microbial populations significantly. The study involved dipping chicken legs in a solution containing Trisodium 7, which resulted in an average reduction of bacterial counts by approximately 0.87 log CFU/g for gram-positive bacteria and 1.28 log CFU/g for gram-negative bacteria .

The mechanism by which Trisodium 7 exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of the triazine ring and sulfonate groups likely enhances its solubility and interaction with microbial cells, facilitating its uptake and subsequent action.

Case Studies

  • Food Safety Applications : In a controlled study, chicken legs treated with Trisodium 7 showed a significant reduction in Listeria monocytogenes and Salmonella Enteritidis populations during storage at refrigeration temperatures. This underscores its potential as a food preservative .
  • Therapeutic Potential : Research indicates that compounds similar to Trisodium 7 have been explored for their potential in treating infections caused by resistant bacterial strains. The compound's ability to target specific bacterial pathways may offer new avenues for antibiotic development.

Toxicity and Safety Profile

While Trisodium 7 exhibits antimicrobial properties, it is essential to assess its toxicity profile. Current assessments indicate that the constituent ions are generally regarded as safe at low concentrations, with no significant systemic effects expected when used appropriately . However, further studies are necessary to establish comprehensive safety data.

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